trans-1,2-Diphenylcyclobutane

Description

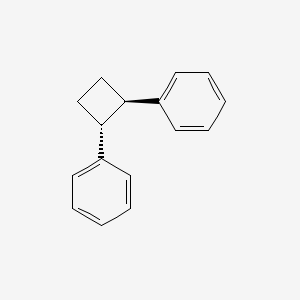

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-phenylcyclobutyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERGGMDNGDDGPI-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034434 | |

| Record name | trans-1,2-Diphenylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20071-09-4 | |

| Record name | 1,2-Diphenylcyclobutane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020071094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Diphenylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIPHENYLCYCLOBUTANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NXD7K68B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Cyclobutane Derivatives in Stereochemical and Mechanistic Investigations

Cyclobutane (B1203170) derivatives are of immense interest in chemical research due to their unique structural and electronic properties stemming from inherent ring strain. mdpi.comnih.gov The puckered conformation of the cyclobutane ring, a balance between angle strain and torsional strain, provides a distinct three-dimensional scaffold that influences the spatial arrangement of substituents. nih.gov This makes cyclobutane derivatives, including trans-1,2-diphenylcyclobutane, excellent models for studying stereochemical outcomes and reaction pathways. mdpi.com

The constrained nature of the cyclobutane ring allows for precise control and observation of stereoisomerism, making these compounds invaluable in mechanistic investigations of pericyclic reactions, such as [2+2] cycloadditions and retro-cycloadditions. mdpi.com The study of these reactions in cyclobutane systems provides fundamental insights into the conservation of orbital symmetry and the nature of diradical or concerted transition states. acs.org Furthermore, the reactivity of the strained C-C bonds can be harnessed for various synthetic transformations, including ring-opening, expansion, and contraction reactions, offering versatile routes to complex molecular architectures. mdpi.comrsc.org The defined stereochemistry of substituted cyclobutanes allows researchers to probe how substituent effects, both steric and electronic, govern reaction regioselectivity and stereoselectivity. acs.orglookchem.com

Historical Context of Trans 1,2 Diphenylcyclobutane in Chemical Studies

The study of trans-1,2-diphenylcyclobutane is historically linked to the investigation of styrene (B11656) dimerization. Early research identified the presence of 1,2-diphenylcyclobutane (B1205685) among the products of the thermal dimerization of styrene. lookchem.comscribd.com A significant early contribution was the work of Levina and co-workers, who reported the synthesis of a mixture of cis- and this compound from the decomposition of 3,6-diphenyl-1,4,5,6-tetrahydropyridazine at high temperatures (250-300 °C) over a potassium hydroxide (B78521) and platinum catalyst. lookchem.comevitachem.com

Later synthetic work established more controlled routes. For instance, the reduction of 1,2-diphenylcyclobutene using a palladium-on-carbon catalyst was shown to yield cis-1,2-diphenylcyclobutane (B1211721), which could then be readily isomerized to the more stable trans isomer. lookchem.com This base-catalyzed isomerization, often using potassium t-butoxide in dimethyl sulfoxide, heavily favors the formation of the trans configuration. lookchem.com These foundational studies on its synthesis and isomerization paved the way for its use as a model compound in more detailed mechanistic and photochemical studies. oup.comcapes.gov.brnih.gov

Reactivity Profiles and Mechanistic Studies of Trans 1,2 Diphenylcyclobutane

Photochemical Transformations

The photochemical behavior of trans-1,2-diphenylcyclobutane is characterized by its propensity to undergo ring-cleavage reactions through various excited-state pathways. These transformations can be initiated by direct irradiation or mediated by photosensitizers, involving complex intermediates and demonstrating a strong dependence on molecular conformation.

Upon direct ultraviolet irradiation, this compound undergoes a [2+2] cycloreversion reaction, yielding two molecules of styrene (B11656). This photolytic ring-cleavage is a symmetry-allowed process that proceeds from the excited singlet state of the molecule. The reaction is highly regiospecific, exclusively breaking the C1-C2 and C3-C4 bonds of the cyclobutane (B1203170) ring, which were formed from the double bonds of the styrene precursors.

The efficiency of this process, defined by its quantum yield (Φ), is influenced by the reaction conditions and the presence of other deactivation pathways. While specific quantum yields for the direct photolysis of the parent this compound are not extensively documented in readily available literature, studies on analogous cyclobutane dimers, such as those of dimethylthymine, show that sensitized ring-cleavage quantum yields can be significant, reaching values of 0.34-0.39 for certain stereoisomers nih.gov. The efficiency of the cycloreversion is in competition with other photophysical processes, including fluorescence and non-radiative decay, as well as chemical pathways like geometric isomerization to the cis-isomer.

The photochemical ring-cleavage of this compound can be initiated by photosensitizers through a process of photoinduced electron transfer (PET). Aromatic nitriles, such as dicyanobenzene (DCB), and quinones, particularly chloranil (B122849) (tetrachloro-p-benzoquinone), are effective sensitizers for this transformation capes.gov.brresearchgate.net.

The mechanism involves the initial excitation of the sensitizer (B1316253) to its triplet state. This excited sensitizer then acts as an electron acceptor, abstracting an electron from the electron-rich diphenylcyclobutane molecule. In the case of chloranil, laser-flash photolysis studies have demonstrated that electron transfer from cyclobutane dimers to triplet chloranil initiates the monomerization process nih.gov. This generates the chloranil anion radical and the this compound radical cation nih.govnih.gov.

The resulting radical cation is unstable and undergoes rapid fragmentation. Cleavage of the C-C bonds in the cyclobutane ring leads to the formation of a styrene radical cation and a neutral styrene molecule. Subsequent back-electron transfer from the sensitizer's radical anion to the styrene radical cation regenerates the neutral sensitizer and yields the final styrene product. The choice of sensitizer can influence the reaction pathway; for instance, using chloranil for the cycloreversion of certain 2,3-diaryloxetanes leads to different fragmentation patterns compared to when (thio)pyrylium salts are used as photosensitizers researchgate.net.

The table below summarizes the key species involved in the chloranil-sensitized photoreaction.

| Species Name | Role in Reaction |

| This compound | Electron Donor / Substrate |

| Chloranil (CA) | Photosensitizer / Electron Acceptor |

| Triplet Chloranil (³CA*) | Excited-State Electron Acceptor |

| Chloranil Radical Anion (CA•⁻) | Reduced Sensitizer Intermediate |

| This compound Radical Cation | Oxidized Substrate Intermediate |

| Styrene | Final Product |

In sensitized photoreactions, especially in nonpolar solvents like benzene, the interaction between the excited sensitizer and the ground-state diphenylcyclobutane can lead to the formation of an exciplex—an excited-state complex with significant charge-transfer character nih.gov. This exciplex is a key intermediate on the pathway to electron transfer.

Photo-CIDNP (Photochemically Induced Dynamic Nuclear Polarization) investigations on reactions between excited chloranil and 1,1-diarylethenes suggest the intermediacy of exciplexes or contact ion radical pairs in nonpolar environments nih.gov. In more polar solvents such as acetonitrile, the charge-transfer interaction leads to the formation of solvent-separated ion radical pairs and free ions, as the solvent helps to stabilize the separated charges nih.gov.

The stereochemical outcome and efficiency of both direct and sensitized photoreactions of cyclobutane derivatives are profoundly influenced by the molecule's conformation. The specific three-dimensional arrangement of the phenyl groups and the cyclobutane ring dictates the extent of through-bond and through-space electronic interactions, which govern the reactivity of the excited state or the radical cation intermediate.

In the this compound radical cation, the cleavage of the cyclobutane ring is facilitated by through-bond coupling. This interaction involves the overlap of the sigma (σ) orbitals of the cyclobutane ring with the pi (π) systems of the phenyl groups. Studies on the radical cations of dimethylthymine dimers have shown that the reactivity is highly dependent on stereochemistry, which is explained by the degree of through-bond coupling between nitrogen lone pair orbitals through the cyclobutane σ-framework nih.gov. For diarylcyclobutanes, this coupling facilitates the weakening of the C1-C2 bond upon formation of the radical cation, promoting fragmentation. The relative orientation of the phenyl groups in the trans configuration allows for an effective orbital overlap that stabilizes the transition state for ring cleavage.

Thermal Decomposition and Rearrangements

In the absence of light, this compound can undergo thermal cycloreversion to produce styrene. This reaction requires significantly higher energy input (heat) compared to the photochemical pathway and proceeds through a different mechanism involving a diradical intermediate.

The process is initiated by the homolytic cleavage of one of the strained C-C bonds in the cyclobutane ring, typically the C1-C2 bond, to form a 1,4-diradical intermediate (1,4-diphenyl-1,4-butanediyl diradical) rsc.org. This step is the rate-determining step of the reaction. The formation of this diradical is consistent with mechanistic studies on the thermal decomposition of other cyclic hydrocarbons, such as cyclohexane, which also proceeds via C-C bond fission to form a diradical species rsc.org.

Once formed, the 1,4-diradical is a short-lived species that can undergo several rapid subsequent reactions:

Cleavage: The diradical can fragment by breaking the C3-C4 bond, yielding two molecules of styrene. This is the primary pathway for the thermal cycloreversion.

Rotation and Reclosure: Rotation around the C2-C3 single bond can occur, followed by reclosure of the cyclobutane ring. This can lead to the geometric isomerization of this compound to its cis-isomer.

Thermolysis studies of related systems, such as 3,6-diphenyl-3,4,5,6-tetrahydropyridazine, which also generates a 1,4-diphenyl-1,4-butanediyl diradical, show that the diradical partitions between cleavage to styrene and cyclization to diphenylcyclobutanes nih.gov.

The table below outlines the key steps in the thermal decomposition process.

| Step | Description | Intermediate/Product |

| 1. Initiation | Homolytic cleavage of the C1-C2 bond in the cyclobutane ring. | 1,4-Diphenyl-1,4-butanediyl diradical |

| 2. Propagation | Cleavage of the C3-C4 bond in the diradical intermediate. | Two molecules of Styrene |

| 3. Isomerization (Side Reaction) | Bond rotation in the diradical followed by ring reclosure. | cis-1,2-Diphenylcyclobutane (B1211721) |

Comparative Thermal Stability with cis-Isomer and Related Derivatives

The thermal behavior of 1,2-diphenylcyclobutane (B1205685) isomers involves stereoisomerization and fragmentation. The trans isomer is generally more thermally stable than the cis isomer. This increased stability is attributed to lower steric strain, as the two bulky phenyl groups can occupy diequatorial positions in the puckered cyclobutane ring, minimizing unfavorable steric interactions. doubtnut.comresearchgate.net In contrast, the cis isomer must have one phenyl group in a less stable pseudoaxial position, leading to greater steric hindrance. doubtnut.comresearchgate.net

Upon heating, cis-1,2-diphenylcyclobutane undergoes thermal isomerization to the more stable this compound. nih.gov Both isomers, when subjected to sufficiently high temperatures, undergo fragmentation. The primary thermal decomposition pathway for both cis- and this compound is cleavage to form styrene. nih.govcdnsciencepub.com For instance, at 200°C, cis-1,2-diphenylcyclobutane undergoes a first-order fragmentation to styrene with an activation energy (Ea) of 35.8 kcal/mol; it concurrently rearranges to its trans isomer with the same activation energy. nih.gov The trans isomer also fragments to styrene at slightly higher temperatures. nih.gov The thermolysis is believed to proceed through a 1,4-diradical intermediate. cdnsciencepub.com

| Isomer | Relative Steric Strain | Primary Thermal Reactions | Decomposition Product |

|---|---|---|---|

| This compound | Lower | Fragmentation | Styrene |

| cis-1,2-Diphenylcyclobutane | Higher | Isomerization to trans; Fragmentation | Styrene |

Mechanochemical Activation and Ring-Opening Processes

When incorporated into a polymer chain, the cyclobutane ring of this compound can function as a mechanophore—a mechanically responsive unit that can undergo a chemical transformation upon the application of an external force. researchgate.netnih.gov

The application of mechanical force, typically through ultrasonication of a polymer solution, can induce the [2+2] cycloreversion of the cyclobutane ring. nih.govduke.edu This process is not concerted and is understood to proceed via a 1,4-diradical intermediate. duke.edu The mechanical force applied to the polymer backbone is transduced to the mechanophore, lowering the activation energy barrier for the C-C bond cleavage of the cyclobutane ring. researchgate.net This force-induced ring-opening is a non-scissile process, meaning it transforms the monomer unit without breaking the main polymer chain. nih.gov For instance, in related bicyclo[4.2.0]octane mechanophores, this unraveling can extend the polymer chain by approximately 7 Å per unit. nih.gov

The efficiency and kinetics of mechanochemical activation are highly dependent on the structure and stereochemistry of the mechanophore. nih.gov

Stereochemistry : The geometry of how the polymer chain is attached to the mechanophore is crucial. Studies on related mechanophores have shown that trans attachment points generally lead to diminished activation kinetics compared to their cis counterparts. nih.gov This difference in reactivity for cis and trans isomers has been attributed to factors such as a lower force-free activation energy and greater chemo-mechanical coupling efficiency for the cis isomer. nih.gov

Regioisomeric Linkage : The specific point of attachment on the phenyl rings also significantly impacts mechanochemical reactivity. In a study of cis-1,2-diphenylcyclobutanes, polymers were synthesized with linkages at the ortho-, meta-, or para-positions of the phenyl rings. nih.gov Even though the core cyclobutane mechanophore was identical, the para-linked isomer showed significantly higher mechanochemical reactivity than the ortho- and meta-linked isomers. researchgate.netnih.gov This highlights that the way force is transduced through the molecular structure, even through distant linkages, plays a critical role in the activation of the C-C bond. nih.gov

Reactions Involving Phenyl Substituents and Cyclobutane Ring

The phenyl rings of this compound can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of benzene and its derivatives. makingmolecules.comlibretexts.org The cyclobutyl group attached to the benzene ring acts as a substituent, influencing both the rate of reaction and the position of the incoming electrophile.

Alkyl groups are generally classified as electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack. msu.edulibretexts.org As an alkyl substituent, the cyclobutyl group activates the phenyl ring, making it react faster than benzene itself in EAS reactions. libretexts.org Electron-donating groups direct incoming electrophiles to the ortho and para positions. pdx.edulibretexts.org This is because the carbocation intermediate (an arenium ion or sigma complex) formed during the reaction is better stabilized by the electron-donating nature of the alkyl group when the attack occurs at these positions. makingmolecules.comvanderbilt.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly ortho- and para-substituted products. pdx.edu

| Substituent on Benzene Ring | Effect on Reactivity | Directing Effect | Typical EAS Reactions |

|---|---|---|---|

| Cyclobutyl (from this compound) | Activating (faster than benzene) | ortho, para-directing | Nitration, Halogenation, Sulfonation, Friedel-Crafts |

The this compound molecule offers multiple sites for oxidation and reduction reactions, including the phenyl rings and the cyclobutane core.

Oxidation : While specific studies on the oxidation of this compound are not extensively detailed in the provided context, general principles suggest that strong oxidizing agents could potentially oxidize the cyclobutane ring, leading to ring-opening and the formation of various oxygenated products, such as ketones or carboxylic acids. For example, the base-catalyzed ring opening of the related cis- and trans-1,2-diphenylcyclobutanol results in the formation of 1,4-diphenylbutan-1-one. rsc.org The phenyl rings are generally resistant to oxidation except under harsh conditions that would likely also degrade the cyclobutane ring.

Reduction : The phenyl rings can be reduced via catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni). msu.edu This reaction would convert the phenyl groups into cyclohexyl groups, yielding trans-1,2-dicyclohexylcyclobutane. The conditions required for this hydrogenation are typically more vigorous than those needed to reduce a simple alkene. The cyclobutane ring itself is generally resistant to catalytic hydrogenation under conditions that reduce aromatic rings. pearson.com More forceful reduction methods, such as those that can cleave C-C bonds, would be required to open the cyclobutane ring. Reduction of acyl groups introduced onto the phenyl rings via Friedel-Crafts acylation can be accomplished using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (NH₂NH₂/KOH) reductions to yield alkyl-substituted phenyl rings. pdx.edu

Radical Interactions and Reactive Intermediates

The reactivity of this compound in radical reactions is largely characterized by the reactive intermediates it can form or that are involved in its formation and subsequent reactions. Key among these are diradical species and radical cations, which dictate the pathways for its isomerization, cleavage, and participation in electron transfer processes.

The 1,4-Diphenyl-1,4-butadiyl Diradical Intermediate

A central reactive intermediate in the chemistry of diphenylcyclobutanes is the 1,4-diphenyl-1,4-butadiyl diradical. This species is notably formed during the thermal decomposition of compounds like cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine. The decomposition exclusively yields the 1,4-diphenyl-1,4-butadiyl diradical and nitrogen. This diradical subsequently partitions into several products, including styrene, as well as cis- and this compound.

Studies on the thermolysis of related vinylcyclobutane precursors provide quantitative insight into the behavior of the 1,4-diphenyl-1,4-butadiyl diradical. The partitioning of this intermediate between cleavage to form styrene and cyclization to form diphenylcyclobutane isomers is a key aspect of its reactivity. The ratios of cleavage, bond rotation, and cyclization have been determined, highlighting the competitive nature of these pathways. For instance, the diradical formed from the thermolysis of trans-1-phenyl-2-vinylcyclobutane shows a high preference for cleavage over rotation and cyclization. colab.ws

The product distribution from the thermolysis leading to the formation of this compound underscores the stereochemical dynamics of the diradical intermediate. The table below summarizes the product distribution from the thermolysis of cis- and trans-1-phenyl-2-vinylcyclobutane, which proceeds through the 1,4-diphenyl-1,4-butadiyl diradical.

| Precursor | Styrene (%) | cis-1,2-Diphenylcyclobutane (%) | This compound (%) |

|---|---|---|---|

| cis-1-Phenyl-2-vinylcyclobutane | 55.3 | 30.1 | 18.6 |

| trans-1-Phenyl-2-vinylcyclobutane | 59.1 | 1.7 | 39.2 |

Data derived from studies on the thermolysis of 1-phenyl-2-vinylcyclobutane isomers, which form the 1,4-diphenyl-1,4-butadiyl diradical intermediate that subsequently yields the listed products. colab.ws

Radical Cation Intermediates in Electron Transfer Reactions

This compound can participate in electron transfer reactions, leading to the formation of a radical cation intermediate. The generation and subsequent reactions of this radical cation are of interest in photochemistry. While detailed kinetic data on the radical cation of this compound itself is sparse in the provided literature, the behavior of related distonic tetramethylene radical cations has been studied. For example, the electron-transfer-catalyzed dimerization of trans-anethole involves a distonic tetramethylene radical cation that can be detected and observed to cyclize into a cyclobutane radical cation, providing evidence for a stepwise reaction mechanism. researchgate.net

The heat of formation (ΔHf) of a radical cation with a this compound structure has been calculated to be 247 kcal/mol. researchgate.net The study of such radical cations is crucial for understanding cycloaddition and cycloreversion reactions that proceed through electron transfer mechanisms.

In photosensitized reactions, diphenylcyclobutanes can form polar singlet exciplexes with electron acceptors like dicyanoarenes. These exciplex intermediates are implicated in the formation of rearrangement products such as 1-phenyltetralin. The efficiency of these reactions is noted to increase with the electron-accepting power of the sensitizer.

It has also been noted that during the thermal polymerization of styrene, only trace amounts of this compound are formed, suggesting that the 1,4-diphenyl-1,4-butadiyl diradical is not the primary initiator in this process under such conditions. cdnsciencepub.com

Computational and Theoretical Investigations of Trans 1,2 Diphenylcyclobutane

Validation of Experimental Data through Computational Predictions

Conformational Analysis and NMR Data:

Experimental studies, particularly those using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, have been crucial in determining the three-dimensional structure of trans-1,2-diphenylcyclobutane in solution. researchgate.netresearchgate.net These experiments have shown that the trans isomer predominantly adopts a rigid conformation where the two phenyl groups occupy pseudo-diequatorial positions on the puckered cyclobutane (B1203170) ring. researchgate.netresearchgate.net

Computational models have successfully validated these experimental findings. Theoretical calculations of vicinal proton-proton (¹H-¹H) coupling constants (J-values) based on the dihedral angles predicted for different conformations of the cyclobutane ring show strong agreement with experimentally measured values. researchgate.netresearchgate.net For the trans isomer, calculations confirm that the diequatorial conformation is significantly lower in energy compared to the diaxial conformation, thus explaining its strong preference in solution. researchgate.netresearchgate.net This congruence between calculated and observed NMR parameters provides a powerful validation of the proposed conformational model.

| Parameter | Experimental Observation (NMR) | Computational Prediction | Reference |

| Preferred Conformation | Rigid, with phenyl groups in pseudo-diequatorial positions. | The pseudo-di-equatorial conformation is strongly preferred energetically. | researchgate.netresearchgate.net |

| J-Coupling Constants | Measured values are consistent with a specific puckered ring geometry. | Calculated coupling constants from theoretical dihedral angles match experimental values. | researchgate.netresearchgate.net |

Reaction Pathways and Mechanochemistry:

Computational studies have also been instrumental in validating mechanisms of reactions involving this compound. For instance, in the thermal dimerization of styrene (B11656), this compound is a major product. sandiego.edu Theoretical calculations using methods like Density Functional Theory (DFT) have explored the potential energy surfaces of the reaction, confirming the stepwise diradical pathway and explaining the observed product ratios. sandiego.edu

More recently, the field of mechanochemistry has utilized computational predictions to understand how mechanical forces can induce chemical reactions. For diphenyl-substituted cyclobutanes, computational models have been used to rationalize experimental observations from ultrasonication experiments, which apply force to molecules in solution. wiley.comresearchgate.net These studies show that the efficiency of force transduction to the scissile C-C bond of the cyclobutane ring is highly dependent on how the polymer chains are attached to the phenyl substituents (ortho, meta, or para positions). wiley.com

Calculations can predict the mechanical sensitivity (keff), the energy barrier for ring-opening (ΔE), and the threshold force (Fpred) required to break the cyclobutane bond. These theoretical values successfully predict the trends observed experimentally, where isomers with para-substitution show significantly higher reactivity due to more effective force transduction. wiley.com

| Isomer Linkage Position | Calculated Mechanical Sensitivity, keff (nN/Å) | Calculated Activation Energy, ΔE (kcal/mol) | Predicted Threshold Force, Fpred (nN) | Experimental Reactivity | Reference |

| para | 8.62 | 32.5 | 0.70 | Highest | wiley.com |

| meta | 19.38 | 39.9 | 1.41 | Lower | wiley.com |

| ortho | 25.00 | 30.7 | 1.47 | Lower | wiley.com |

These examples highlight the synergistic relationship between computational and experimental chemistry. Theoretical predictions not only validate experimental data but also provide a molecular-level understanding that is often inaccessible through experimentation alone.

Advanced Spectroscopic Characterization Techniques for Elucidating Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of trans-1,2-diphenylcyclobutane, offering detailed information about its molecular structure and stereochemistry in solution.

Full spectral assignment of the ¹H and ¹³C NMR spectra is crucial for confirming the trans configuration of the phenyl groups on the cyclobutane (B1203170) ring. researchgate.net In ¹H NMR, the chemical shifts of the methine protons (the protons attached to the carbons bearing the phenyl groups) are particularly diagnostic. For this compound, the absorption band for these α-protons is centered at a higher field (τ 6.45) compared to the cis isomer (τ 6.06). lookchem.com This upfield shift is attributed to the increased shielding of the α-protons by the phenyl groups in the trans configuration. lookchem.com The cyclobutyl protons typically appear as complex multiplets. researchgate.net

The ¹³C NMR spectrum further supports the structural assignment. For a derivative of this compound, representative chemical shifts were observed at δ 24.6, 26.3, 40.7, 43.9, and 47.1 ppm, along with aromatic signals. pnas.org The specific chemical shifts provide a fingerprint for the carbon skeleton, confirming the connectivity and stereochemistry of the molecule. The combination of ¹H and ¹³C NMR data allows for an unambiguous stereochemical confirmation. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for cis- and trans-1,2-Diphenylcyclobutane

| Isomer | Methine Proton (α-H) Chemical Shift (τ) | Reference |

|---|---|---|

| trans-1,2-Diphenylcyclobutane | 6.45 | lookchem.com |

| cis-1,2-Diphenylcyclobutane | 6.06 | lookchem.com |

Note: The τ scale is an older scale where τ = 10 - δ. The original data was presented in τ.

Advanced NMR techniques, such as ¹H NMR homodecoupling, have been instrumental in studying the conformation of this compound. researchgate.net Homodecoupling experiments simplify complex multiplets, allowing for the extraction of all JHH coupling constants. researchgate.net These studies have shown that the trans isomer is conformationally rigid, strongly preferring a puckered conformation where the two phenyl groups occupy diequatorial positions. researchgate.net This is in contrast to the cis isomer, which undergoes rapid puckering, fluctuating between two equivalent conformations where one phenyl group is pseudo-axial and the other is pseudo-equatorial. researchgate.net

Dynamic NMR (DNMR) studies can also provide information on energy barriers for conformational changes. For instance, in a related cis-1,2-diphenylcyclobutane (B1211721) derivative, dynamic NMR was used to study the restricted rotation of the phenyl groups. acs.org While specific lineshape analysis data for the ring puckering of this compound is less common due to its rigidity, the principles are applied to study related dynamic processes. researchgate.net

The determination of vicinal spin-spin coupling constants (³JHH) provides critical information about the dihedral angles within the cyclobutane ring, which in turn defines its conformation. researchgate.net For this compound, the measured coupling constants are consistent with a puckered cyclobutane ring. researchgate.net The magnitude of these couplings, typically in the range of 6-8 Hz for protons on neighboring sp³ carbons, helps to establish the relative orientation of the protons. libretexts.org The specific values obtained from homodecoupling experiments confirm the diequatorial arrangement of the phenyl groups in the preferred conformation. researchgate.net

Table 2: Illustrative NMR Data for a trans-1,2-Disubstituted Cyclobutane Moiety

| Protons | Chemical Shift (δH, ppm) | Reference |

|---|---|---|

| Methine (H-1/2) | 5.01 | researchgate.net |

| Methylene (B1212753) (H-3β/H-4β) | 2.83 | researchgate.net |

| Methylene (H-4α/H-3α) | 2.59 | researchgate.net |

Data from a trans-1,2-bis(1-β-carboline)cyclobutane, illustrating typical shift regions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of this compound in the solid state. This technique is considered the gold standard for confirming the absolute stereochemistry and detailed conformational features of molecules.

Crystallographic studies on related diphenylcyclobutane derivatives confirm that the four-membered ring is not planar but puckered. researchgate.netrsc.org For example, the crystal structure of β-truxinic acid, a diphenylcyclobutane dicarboxylic acid, shows the cyclobutane ring adopts a puckered conformation with an angle of 20°. rsc.org In such structures, the substituents can adopt pseudo-axial or pseudo-equatorial positions. The analysis of this compound derivatives reveals the trans arrangement of the phenyl groups, which are typically found in diequatorial positions on the puckered ring to minimize steric hindrance. researchgate.netresearchgate.net This solid-state data corroborates the conformational preferences deduced from NMR studies in solution. researchgate.net

UV/Vis Spectroscopy for Photochemical and Thermodynamic Studies

UV/Vis spectroscopy is a valuable tool for investigating the electronic transitions within this compound and is particularly useful for studying its photochemical and thermodynamic properties. The phenyl groups contain chromophores that absorb ultraviolet light.

This technique is often employed to monitor photochemical reactions, such as the cleavage of the cyclobutane ring. pnas.org For instance, the thermolysis of this compound yields styrene (B11656), and this process can be followed by changes in the UV/Vis spectrum as the conjugated styrene chromophore is formed. pnas.org The thermal decomposition of the related cis-1,2-diphenylcyclobutane to styrene has been studied, showing a first-order fragmentation with an activation energy of 35.8 kcal/mol. pnas.org

Furthermore, UV/Vis spectroscopy is used in thermodynamic studies of related systems. researchgate.net For example, it has been used to study the thermodynamics of complex formation and photoisomerization in macrocyclic systems containing styryl units. researchgate.netresearchgate.net In the context of this compound, UV/Vis can be used to monitor equilibria, such as isomerization to the cis isomer or dissociation into styrene, allowing for the determination of thermodynamic parameters. lookchem.compnas.org

Applications in Advanced Organic Synthesis and Materials Chemistry

trans-1,2-Diphenylcyclobutane as a Synthon and Building Block

A synthon is an idealized fragment, usually an ion, that assists in the conceptual breakdown of a target molecule during synthetic planning. ajrconline.org While this compound itself is a stable molecule, its underlying structure can be considered a building block for more elaborate chemical structures.

The primary role of this compound in synthesis is often as a readily accessible intermediate derived from styrene (B11656). evitachem.com Its significance lies in its strained cyclobutane (B1203170) core, which can be manipulated through various reactions. For instance, under thermal or photochemical conditions, the cyclobutane ring can undergo cleavage. At elevated temperatures (≥200°C), it can undergo a retro-[2+2] cycloaddition to regenerate styrene monomers. This reversibility, while often seen as a decomposition pathway, is a fundamental reaction that can be harnessed.

While not a widely used starting material for complex natural product synthesis, it serves as a valuable model compound for studying the chemistry of cyclobutane derivatives. Research has focused on its isomerization and ring-opening reactions. smolecule.com For example, its isomerization to the cis-isomer and its fragmentation can be controlled under specific photochemical conditions. smolecule.com This controlled reactivity makes it a useful building block for creating materials with specific thermal or light-sensitive properties. Its structural motif is also foundational to more complex, functionalized cyclobutane systems, such as cyclobutane-dicarboxylic acids, which are used as monomers for novel recyclable thermosets. researchgate.net

| Compound/Intermediate | Origin/Formation | Synthetic Application/Significance |

| Styrene | Industrial chemical | Precursor for the thermal dimerization to form this compound. evitachem.com |

| cis-1,2-Diphenylcyclobutane (B1211721) | Isomer of the trans form | Studied in conjunction with the trans isomer for stereochemical and reactivity comparisons. researchgate.net |

| α-Truxillic acid | Photodimerization of trans-cinnamic acid | A related diphenylcyclobutane derivative used as a stable building block for new materials. researchgate.net |

| cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic acid | Photodimerization of β-trans-cinnamic acid | A key building block for developing thermocleavable and recyclable thermoset polymers. researchgate.net |

Integration into Polymer Systems as Mechanophores

A mechanophore is a molecular unit that is specifically designed to respond to mechanical stress by undergoing a predictable chemical reaction. researchgate.net The cyclobutane ring, particularly when substituted with phenyl groups, is an effective mechanophore because mechanical force can induce its [2+2] cycloreversion. nih.gov

Researchers have successfully integrated diphenylcyclobutane units into the main chain of polymers to create stress-responsive materials. researchgate.netwiley.com The synthesis involves creating specialized diphenylcyclobutane monomers, typically with functional groups like diols that allow for polymerization. nih.gov These monomers are then incorporated into polymer backbones, such as polyesters or poly(methyl acrylate), often through copolymerization. researchgate.netnih.gov

A key area of investigation has been the effect of how the polymer chain is attached to the mechanophore. wiley.comnih.gov To study this, scientists have synthesized a series of non-scissile 1,2-diphenylcyclobutane (B1205685) mechanophores where the polymer backbone is connected to the phenyl rings at the ortho-, meta-, or para-positions. nih.govresearchgate.net These different regioisomers allow for a systematic study of how force is transmitted from the polymer chain to the reactive cyclobutane ring. nih.gov

Studies on polymers containing diphenylcyclobutane mechanophores have revealed critical insights into how mechanical forces operate at the molecular level. nih.govresearchgate.net When these polymers are subjected to force, for example through pulsed ultrasonication in solution, the cyclobutane ring can open. wiley.comresearchgate.net The efficiency of this activation is highly dependent on the geometry of force application.

Research has shown that the linkage position on the phenyl rings has a dramatic effect on mechanochemical reactivity. wiley.comnih.gov Specifically, the para-linked isomer is significantly more reactive and activates much more readily under force than the ortho- and meta-linked isomers. wiley.comnih.gov This enhanced reactivity is attributed to a more effective transduction of the pulling force to the scissile C-C bond of the cyclobutane ring in the para geometry. wiley.com Computational studies confirm that the para linkage allows for more facile bond elongation as force is applied. wiley.com This finding highlights that force transduction is a critical mechanical factor, distinct from purely electronic or steric effects, in the design of mechanophores. wiley.comresearchgate.net

| Polymer System | Linkage Position | Relative Mechanochemical Reactivity (Activation Ratio vs. gDCC) wiley.com | Key Finding |

| Polymer Pa | para | 1.67 ± 0.22 | Significantly higher reactivity due to effective force transduction. wiley.comnih.gov |

| Polymer Pb | meta | 0.79 ± 0.14 | Lower reactivity compared to the para isomer and the reference mechanophore. wiley.com |

| Polymer Pc | ortho | 0.66 ± 0.06 | Lowest reactivity of the three isomers. wiley.com |

Activation ratio is relative to the gem-dichlorocyclopropane (gDCC) mechanophore, a standard reference in the field.

Role in the Fundamental Mechanisms of Styrene Polymerization

The self-initiated, or thermal, polymerization of styrene is a classic problem in polymer chemistry that has been studied for decades. kpi.ua The process begins with the formation of dimers from styrene monomers, and this compound is one of these key dimeric products. kpi.uaosti.gov

Two primary mechanisms have been proposed to explain how styrene initiates polymerization spontaneously: the Flory mechanism and the Mayo mechanism. kpi.uanih.gov

The Flory mechanism proposes that two styrene molecules react to form a 1,4-diradical intermediate. kpi.ua This diradical can then either initiate polymerization or undergo cyclization. The cyclization of this diradical is a major pathway that leads to the formation of cis- and this compound. kpi.uasandiego.edu Crucially, these cyclobutane dimers are thermally stable and inactive towards initiating further polymerization. sandiego.eduresearchgate.net Therefore, within the Flory model, the formation of this compound is a non-initiating side reaction that consumes monomers.

The more widely accepted Mayo mechanism involves a Diels-Alder reaction between two styrene molecules to form a reactive dimer intermediate (often denoted as DH). kpi.uanih.govresearchgate.net This reactive dimer then participates in a molecular-assisted homolysis with a third styrene molecule to generate the monoradicals that actually start the polymer chains. kpi.uanih.gov

| Compound | Role in Styrene Polymerization | Associated Mechanism |

| Styrene | Monomer | Both |

| 1,4-Diradical | Intermediate | Flory |

| This compound | Inactive dimer, product of a non-initiating side reaction. kpi.uasandiego.edu | Flory |

| Diels-Alder Dimer (DH) | Reactive intermediate that leads to initiation. kpi.uanih.gov | Mayo |

| 1-Phenyltetralin | An inactive dimer formed under certain conditions. sandiego.educdnsciencepub.com | Mayo (as a rearranged product) |

| Monoradical Initiator | Species that propagates the polymer chain. kpi.uanih.gov | Both (formed differently) |

Competitive Pathways in Radical Polymerization Systems

In the context of radical polymerization, particularly of styrene, the formation of this compound represents a key competitive pathway to polymer chain propagation. During the thermal or radiation-induced polymerization of styrene, the initial step can involve the dimerization of styrene molecules to form a 1,4-diphenyl-1,4-butadiyl diradical intermediate. cdnsciencepub.com This diradical species is at a crucial juncture, facing several competing reaction pathways: it can initiate polymerization, undergo cyclization to form cyclobutane derivatives, or lead to other dimeric products.

The formation of this compound is a result of the cyclization of this diradical intermediate. cdnsciencepub.comresearchgate.net This process directly competes with the primary goal of polymerization, which is the continuous addition of monomer units to form a long polymer chain. Studies have shown that in the thermal decomposition of cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine, which produces the same 1,4-diphenyl-1,4-butadiyl diradical, a significant portion of the diradicals cyclize to form both cis- and this compound, with the remainder fragmenting to styrene. cdnsciencepub.com Specifically, at temperatures ranging from 64-133°C, the product distribution remains relatively constant, with approximately 12-14% being this compound. cdnsciencepub.com

The presence of this compound as a product in styrene polymerization systems highlights a fundamental mechanistic competition. osti.govacs.org While the diradical can be captured by monomer to initiate chain growth, the intramolecular cyclization to form the stable cyclobutane ring is a significant side reaction. cdnsciencepub.com The relative rates of these competing pathways are influenced by factors such as temperature and the presence of initiators or inhibitors. For instance, in radiation-induced polymerization of styrene, this compound is identified as one of the main dimeric products, alongside 1-phenyl-1,2,3,4-tetrahydronaphthalene (B1615326) and 1-phenyl-1,2-dihydronaphthalene. osti.gov

The table below summarizes the products formed from the thermal decomposition of a precursor that generates the 1,4-diphenyl-1,4-butadiyl diradical, illustrating the competitive nature of this compound formation.

| Product | Percentage Yield (at 64-133°C) |

| Styrene | 58-62% |

| cis-1,2-Diphenylcyclobutane | 25-29% |

| This compound | 12-14% |

| Data derived from studies on the thermal decomposition of cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine. cdnsciencepub.com |

Supramolecular Assemblies Incorporating Diphenylcyclobutane Units

Design and Synthesis of Supramolecular Networks and Architectures

The rigid and well-defined stereochemical structure of the diphenylcyclobutane core makes it an attractive building block for the design and synthesis of supramolecular networks and architectures. acs.orgdntb.gov.uaiucr.org The phenyl groups and the cyclobutane ring provide a scaffold that can be functionalized to direct the assembly of complex, ordered structures through non-covalent interactions.

A notable example is the use of diphenylcyclobutane dicarboxylic acids, such as α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid), in the synthesis of polymers. dntb.gov.ua These diacids can be readily prepared from the photodimerization of trans-cinnamic acid. dntb.gov.ua The resulting cyclobutane-containing polymers, or poly-α-truxillates, are formed through condensation reactions with various diols. dntb.gov.ua These materials exhibit properties such as semi-crystallinity and thermal stability, demonstrating the utility of the diphenylcyclobutane unit in creating robust polymeric materials. dntb.gov.ua

The design principles for these supramolecular architectures rely on the predictable nature of non-covalent interactions, such as hydrogen bonding and halogen bonding, combined with the rigid conformational properties of the diphenylcyclobutane core. iucr.orgresearchgate.net By strategically placing functional groups on the phenyl rings or the cyclobutane structure, chemists can guide the self-assembly process to create one-, two-, or three-dimensional networks with specific and targeted structures. iucr.orgnorthwestern.edu

The table below outlines examples of supramolecular systems incorporating diphenylcyclobutane units.

| Diphenylcyclobutane Derivative | Interacting Partner(s) | Type of Interaction | Resulting Architecture |

| α-Truxillic acid | Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Covalent (Ester bonds) | Poly-α-truxillates (Polymers) |

| rctt-1,3-bis(pyridin-4-yl)-2,4-diphenylcyclobutane | 1,2-Diiodoperchlorobenzene | Halogen bond (I···N) | Zigzag molecular network |

| Information sourced from references dntb.gov.uaiucr.orgiucr.org. |

Chirality and Self-Assembly in Supramolecular Systems

Chirality is a fundamental aspect of supramolecular chemistry, and the incorporation of chiral building blocks like this compound can induce chirality in the resulting self-assembled systems. nih.govresearchgate.net The trans isomer of 1,2-diphenylcyclobutane is chiral and exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-1,2-diphenylcyclobutane. nih.gov This inherent chirality can be transferred to the macroscopic level during the self-assembly process, leading to the formation of chiral superstructures. nih.govresearchgate.net

The process of self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net When chiral molecules self-assemble, the resulting supramolecular entity often exhibits a preferred handedness, a phenomenon known as supramolecular chirality. nih.govresearchgate.net The control of chirality in synthetic self-assembled systems is of significant interest for applications in areas like molecular recognition and asymmetric catalysis. nih.govresearchgate.net

Even in cases where the initial building blocks are achiral, chiral supramolecular assemblies can emerge through spontaneous symmetry breaking during the aggregation process. researchgate.net However, the use of chiral components like enantiomerically pure this compound derivatives provides a more direct route to controlling the chirality of the final architecture. researchgate.netnih.gov The transfer of chiral information from the molecular level to the supramolecular level is a key principle in the design of these systems. nih.gov

Hierarchical self-assembly, where smaller organized structures further assemble into larger, more complex ones, plays a vital role in the creation of multiscale chiral structures. nih.gov The chirality of the diphenylcyclobutane unit can dictate the helical or twisted nature of the resulting aggregates, such as fibers, ribbons, or vesicles. The expression of chirality in these systems can be influenced by environmental factors, including the solvent and temperature. nih.gov The study of how chirality is expressed, transferred, and amplified in supramolecular systems built from diphenylcyclobutane units is an active area of research, with potential applications in the development of chiral materials and sensors. nih.govrsc.org

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in the synthesis of complex molecules and materials. For trans-1,2-diphenylcyclobutane, future research will likely concentrate on creating more efficient and highly stereoselective synthetic routes. While methods for synthesizing cis- and this compound exist, the development of new reaction schemes remains an active area of investigation. researchgate.netresearchgate.net For instance, the isomerization of cis-1,2-diphenylcyclobutane (B1211721) to the trans isomer can be achieved using potassium t-butoxide in dimethyl sulfoxide. lookchem.com

A promising avenue lies in the application of modern catalytic systems, including photocatalysis. wisc.edu Dual catalysis approaches, which combine a photocatalyst with a chiral Lewis acid, have shown success in achieving highly enantioselective [2+2] photocycloadditions for related cyclobutane (B1203170) structures. wisc.edu Further exploration of such methodologies could lead to direct and highly selective syntheses of this compound and its derivatives, avoiding less selective thermal dimerization or isomerization processes. lookchem.com The development of stereoselective methods is crucial for producing specific isomers required for various applications, from medicinal chemistry to materials science. wisc.edu

Exploration of New Reactivity Modes under External Stimuli

The response of this compound to external stimuli, such as light, heat, and mechanical force, presents a rich field for future research. The cyclobutane ring is known to undergo ring-opening reactions under thermal or photochemical conditions, often proceeding through diradical intermediates. researchgate.net Understanding and controlling these reactions can lead to novel applications.

One emerging area is mechanochemistry, where mechanical force is used to induce chemical transformations. Diphenyl-substituted cyclobutanes have been identified as promising low-force mechanophores, meaning they can undergo constructive chemical changes in response to mechanical stress. researchgate.netresearchgate.net Research has shown that the way the polymer backbone is attached to the diphenyl substituents significantly affects the mechanochemical reactivity. researchgate.net Specifically, attachment at the para-position of the phenyl rings leads to more effective force transduction and higher reactivity compared to ortho or meta attachments. researchgate.net Future work will likely focus on harnessing this mechanochemical reactivity for applications such as stress-sensing materials and self-healing polymers.

Furthermore, the estrogenic activity of this compound and its metabolites highlights the importance of understanding its reactivity in biological systems. nih.gov Studies have shown that it can be metabolized by liver microsomes to form hydroxylated derivatives that exhibit estrogenic properties. nih.gov Further investigation into these metabolic pathways and the biological activity of its derivatives is warranted.

Advanced Computational Modeling of Complex Reaction Systems

Computational chemistry offers a powerful tool for elucidating the complex reaction mechanisms and conformational dynamics of molecules like this compound. Future research will increasingly rely on advanced computational modeling to predict and understand its behavior.

For instance, computational studies have been instrumental in confirming the involvement of 1,4-diradical intermediates in thermal and photochemical pathways. Ab initio calculations can predict the ground state torsional potential surface and the puckering of the cyclobutane ring. researchgate.net Such calculations, combined with experimental data from techniques like NMR spectroscopy, provide a detailed picture of the molecule's three-dimensional structure and conformational preferences. researchgate.netresearchgate.net NMR studies have shown that the trans isomer of 1,2-diphenylcyclobutane (B1205685) strongly prefers a conformation where the phenyl groups are in a pseudo-di-equatorial position. researchgate.netresearchgate.net

Future computational work could focus on modeling the mechanochemical activation of this compound, calculating the force required to cleave specific bonds and predicting the resulting products. researchgate.net These models can help in the rational design of new mechanophores with tailored reactivity. Additionally, computational docking studies can be used to investigate the interaction of this compound and its metabolites with biological targets, such as estrogen receptors, providing insights into their biological activity. cbijournal.com

Design of Functional Materials with Tunable Properties Based on Diphenylcyclobutane Scaffolds

The rigid yet reactive nature of the diphenylcyclobutane scaffold makes it an attractive building block for the design of novel functional materials. Future research in this area will focus on creating polymers and other materials with precisely controlled properties.

Cyclobutane-containing polymers have been investigated for their potential to create new materials with unique mechanical properties. nih.gov For example, cyclobutane-1,3-dicarboxylic acids, which share the core cyclobutane ring, have been used to synthesize semi-crystalline polymers with good thermal stability. nih.gov The incorporation of the this compound unit into polymer chains could lead to materials with enhanced thermal and mechanical properties.

The ability of the cyclobutane ring to undergo cleavage under specific stimuli, such as heat or light, opens up possibilities for creating degradable or recyclable materials. rsc.org For instance, polymers incorporating cyclobutane dicarboxylic acids have been shown to be promising for thermally recyclable materials. rsc.org The controlled ring-opening of this compound units within a polymer backbone could be used to alter the material's properties on demand.

Furthermore, the unique structure of diphenylcyclobutane can be utilized to create scaffolds for tissue engineering. nih.gov By functionalizing the phenyl rings, it is possible to attach other molecules and create complex, three-dimensional structures that can mimic the extracellular matrix. nih.gov The development of such materials could have significant applications in regenerative medicine.

Q & A

Q. What experimental methods are recommended for synthesizing trans-1,2-diphenylcyclobutane, and how can stereoselectivity be ensured?

The compound can be synthesized via stereoselective cycloaddition or rearrangement reactions. For example, Grignard-mediated rearrangements of sulfones (e.g., benzyl or methyl sulfones) have been shown to yield trans-1,2-diphenylcyclopropane derivatives, which can be further functionalized . To ensure stereoselectivity, reaction conditions (e.g., temperature, solvent polarity) and catalyst choice must be optimized. Nuclear magnetic resonance (NMR) analysis, particularly H and C, is critical for confirming stereochemistry post-synthesis .

Q. What analytical techniques are most effective for characterizing trans-1,2-diphenylcyclobutane’s structure and purity?

- High-resolution NMR : Analyze coupling constants () to confirm trans stereochemistry and detect conformational dynamics (e.g., pseudorotation in cyclobutane derivatives) .

- Gas chromatography-mass spectrometry (GC-MS) : Use deuterated standards (e.g., trans-1,2-diphenylcyclobutane-d) for accurate quantification and purity assessment .

- Density and boiling point verification : Cross-reference experimental values (density: 1.044 g/cm, boiling point: 309.1°C) with literature data to confirm identity .

Advanced Research Questions

Q. How can NMR spectroscopy resolve pseudorotation or ring strain in this compound?

Advanced lineshape analysis algorithms like VALISA (VAlue Iteration for Spectral Analysis) can model dynamic processes such as pseudorotation in cyclobutane derivatives. By fitting experimental H-NMR spectra to theoretical models, researchers can extract spin-spin coupling constants and quantify ring strain or conformational flexibility . For example, analogous studies on trans-1,2-dihalocyclopentanes revealed pseudorotation barriers of ~5–10 kJ/mol in CDCl .

Q. How should researchers address contradictions in isomerization studies of this compound?

Discrepancies between experimental and computational data (e.g., isomerization pathways) require a dual approach:

- EPR/spin-trapping experiments : Detect transient radical intermediates to validate proposed mechanisms .

- Ab initio calculations : Use density functional theory (DFT) to compare energy barriers for trans-to-cis isomerization with experimental activation energies . Example: A 2014 study found that trans-1,2-disiloxybenzocyclobutene did not isomerize under proposed conditions, contradicting theoretical predictions. This was resolved by identifying overlooked steric effects in computational models .

Q. What thermodynamic data supports the stability of this compound compared to its cis isomer?

Enthalpy of formation () measurements and computational studies indicate that trans isomers often exhibit lower steric strain. For instance, the of trans-1,2-diphenylcyclobutane is ~247 kcal/mol, compared to higher values for cis analogs due to unfavorable phenyl group interactions . Differential scanning calorimetry (DSC) can further validate thermal stability differences .

Q. What role does this compound play in cycloaddition reaction mechanisms?

The compound serves as a model for studying [2+2] cycloadditions. Mechanistic studies suggest a two-step process: (1) photochemical excitation to a triplet state, followed by (2) radical recombination. The enthalpy of the radical cation intermediate ( kcal/mol) rules out direct formation from trans-1,2-diphenylcyclobutane ( kcal/mol), supporting a stepwise pathway .

Methodological Guidance

Q. How to design experiments for detecting trace impurities in trans-1,2-diphenylcyclobutane?

- Chromatographic standards : Use certified reference materials (e.g., trans-1,2-diphenylcyclobutane-d) to calibrate GC or HPLC systems .

- Limit of detection (LOD) : Employ mass spectrometry in selected ion monitoring (SIM) mode for parts-per-billion (ppb) sensitivity .

Q. What computational tools are recommended for modeling trans-1,2-diphenylcyclobutane’s conformational dynamics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.